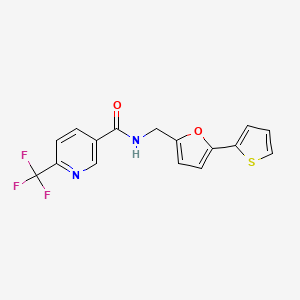

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl group at the 6-position of the pyridine ring and a substituted furan-thiophene hybrid moiety at the N-methyl position.

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S/c17-16(18,19)14-6-3-10(8-20-14)15(22)21-9-11-4-5-12(23-11)13-2-1-7-24-13/h1-8H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDDRVKMUPHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes:

-

Formation of the Thiophene-Furan Intermediate

Starting Materials: Thiophene-2-carbaldehyde and furan-2-carbaldehyde.

Reaction: A condensation reaction to form the thiophene-furan intermediate.

Conditions: Acidic or basic catalysts, typically under reflux conditions.

-

Nicotinamide Coupling

Starting Materials: The thiophene-furan intermediate and 6-(trifluoromethyl)nicotinic acid.

Reaction: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Conditions: Room temperature to moderate heating, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to handle multiple steps and reagents.

Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Products: Oxidized derivatives of the thiophene or furan rings.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Products: Reduced forms of the nitro or carbonyl groups if present.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substituted derivatives at the thiophene or furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. In a screening of a library of type II kinase inhibitors against Plasmodium falciparum, the compound demonstrated significant inhibition of parasite growth, with an effective concentration (EC50) of 80 ± 8 nM in asynchronous cultures . The molecular structure, featuring a thiophene ring, is believed to enhance its interaction with the target proteins involved in the malaria lifecycle.

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly its ability to inhibit thioredoxin reductase 1 (TrxR1), a critical enzyme overexpressed in non-small cell lung cancer (NSCLC) . Inhibition of TrxR1 can lead to increased oxidative stress in cancer cells, promoting apoptosis. This mechanism positions the compound as a promising candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide. The trifluoromethyl group at position 6 is essential for maintaining potency against target enzymes, while modifications to the thiophene and furan moieties can enhance selectivity and reduce off-target effects .

Table 1: Summary of Structure-Activity Relationships

| Compound | EC50 (nM) | Key Structural Features | Biological Activity |

|---|---|---|---|

| Compound 1 | 80 ± 8 | Thiophene ring, trifluoromethyl group | Antimalarial |

| Compound 2 | TBD | Modified thiophene | Anticancer (TrxR1 inhibition) |

| Compound 3 | TBD | Additional substitutions | Enhanced selectivity |

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies have shown that while the compound exhibits potent biological activity, it also faces challenges related to metabolic stability and bioavailability. For instance, it demonstrated low bioavailability (4.8%) following oral administration due to poor solubility . Ongoing research aims to optimize these properties to enhance therapeutic efficacy.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | 4.8% |

| Half-life (IV admin) | 4.16 h |

| Volume of distribution | 0.84 L/kg |

Future Directions and Case Studies

The ongoing optimization of this compound focuses on improving its pharmacokinetic profile while retaining high potency against malaria and cancer targets. Case studies involving analogs of this compound are underway to assess their efficacy in preclinical models.

Mechanism of Action

The mechanism by which N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors, potentially modulating signal transduction pathways.

DNA/RNA: Interaction with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several nicotinamide derivatives reported in the evidence, differing primarily in substituent groups and their positions. Key comparisons include:

(a) Substituent Diversity

- Compound 19 (): N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide features a trifluoromethyl-substituted furan linked via a thioether group.

- Compounds 45–48 (): These derivatives feature chloro-, methoxy-, or piperazinyl groups on the benzyl moiety. The target compound’s furan-thiophene hybrid may enhance π-π stacking compared to the chlorophenyl groups in 45–46, which are associated with HIV-1 RT inhibition .

(b) Trifluoromethyl Group Impact

The 6-(trifluoromethyl) group on the pyridine ring is a common feature in analogs like Compounds 45–48 and 17.

Physicochemical Properties

Table 1: Comparison of Key Properties

- Melting Points : Higher melting points (e.g., 179–180°C for Compound 46) correlate with crystalline stability, influenced by substituent polarity .

- Spectroscopy : The target compound’s NMR would likely show distinct shifts for the thiophene protons (δ ~7.0–7.5) and furan methylene group (δ ~4.5–5.0), differing from thioether-linked analogs .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHFNOS

Molecular Weight: 352.3 g/mol

CAS Number: 2034488-79-2

The compound features a trifluoromethyl group, a thiophene ring, and a furan moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on derivatives of nicotinamide have shown potent activity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and glioma cell lines, with IC values indicating effective inhibition of cell proliferation .

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival, such as the AKT/mTOR pathway, leading to apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have demonstrated efficacy in reducing inflammation in animal models, making them candidates for further development in treating inflammatory diseases . The trifluoromethyl group is particularly noted for enhancing the pharmacokinetic properties of the compound, which may contribute to its anti-inflammatory effects.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiophene-Furan Intermediate:

- Starting Materials: Thiophene-2-carbaldehyde and furan-2-carbaldehyde.

- Reaction: A condensation reaction under acidic or basic conditions.

- Coupling Reaction:

- The intermediate is then reacted with 6-trifluoromethyl-nicotinic acid or its derivatives to form the final product.

The biological activity is hypothesized to stem from interactions with specific molecular targets involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Assessment:

- In Vivo Models:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | IC (µM) | Biological Activity |

|---|---|---|---|

| N-(Thiophen-2-ylmethylene)-imidazo[1,2-a]pyrimidine | 350.3 | 5.0 | Anticancer |

| N-(5-(Thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide | 352.3 | 3.0 | Anticancer |

| CGP 28238 | 350.0 | <0.05 | Anti-inflammatory |

This table illustrates the competitive efficacy of this compound compared to other compounds with similar structures.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how can its purity be validated? A:

- Synthesis: Utilize a multi-step approach:

- Couple the thiophene-furan moiety via Suzuki-Miyaura cross-coupling (for aryl-aryl bonds) .

- Introduce the trifluoromethyl group using CF₃-containing reagents (e.g., Umemoto’s reagent) under controlled conditions to avoid side reactions.

- Final amidation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the nicotinoyl chloride and the thiophene-furan methylamine intermediate.

- Characterization:

Advanced Structural Analysis

Q: How can spectroscopic and computational methods resolve ambiguities in the compound’s stereoelectronic properties? A:

- Spectroscopy:

- Computational Tools:

Mechanistic Studies in Biological Systems

Q: What experimental strategies can elucidate the compound’s mechanism of action as a kinase inhibitor? A:

- In Vitro Assays:

- Conduct ATP-competitive binding assays using recombinant kinases (e.g., EGFR or VEGFR) with fluorescence polarization .

- Measure IC₅₀ values in dose-response curves (10 nM–100 µM range).

- Structural Biology:

Structure-Activity Relationship (SAR) Design

Q: How should researchers design SAR studies to optimize bioactivity while minimizing toxicity? A:

-

Variable Substituents:

Position Modification Biological Impact Nicotinamide C6 Replace CF₃ with Cl/F Assess solubility vs. target affinity Thiophene ring Introduce methyl/cyano groups Evaluate metabolic stability -

Toxicity Screening:

- Use hepatic microsomal assays (CYP450 inhibition) and Ames test for mutagenicity .

Computational Modeling for Drug Design

Q: How can molecular docking and MD simulations predict off-target effects? A:

- Docking: Use AutoDock Vina to screen against the Protein Data Bank (PDB), prioritizing kinases with conserved ATP-binding pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; analyze root-mean-square deviation (RMSD) for ligand-protein complexes .

Solubility and Formulation Challenges

Q: What methodologies address poor aqueous solubility for in vivo studies? A:

- Co-Solvent Systems: Test PEG-400/water mixtures (10–40% v/v) .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) and characterize via dynamic light scattering (DLS) .

Contradictory Data Resolution

Q: How to resolve discrepancies between in vitro activity and in vivo efficacy? A:

- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models .

- Metabolite Identification: LC-MS/MS to detect phase I/II metabolites and assess their activity .

Analytical Method Development

Q: Which chromatographic techniques are optimal for quantifying the compound in biological matrices? A:

- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water). Quantify via multiple reaction monitoring (MRM) .

- Validation Parameters: Include linearity (R² >0.99), LOD (≤1 ng/mL), and recovery (>85%) .

Metabolic Stability Profiling

Q: What in vitro assays predict hepatic clearance? A:

- Microsomal Stability: Incubate with rat/human liver microsomes (1 mg/mL), NADPH regeneration system, and measure parent compound depletion over 60 min .

- Half-Life Calculation: Use the formula t₁/₂ = 0.693/k, where k is the elimination rate constant.

Green Chemistry Synthesis

Q: How can the synthesis be optimized for sustainability without compromising yield? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.